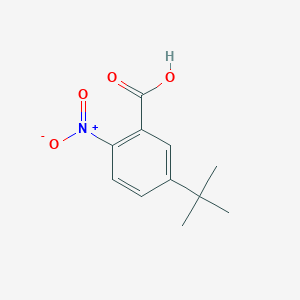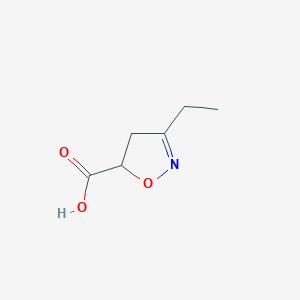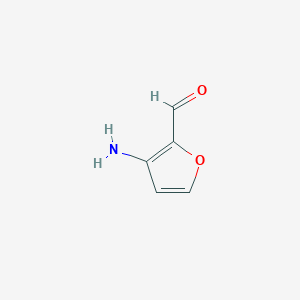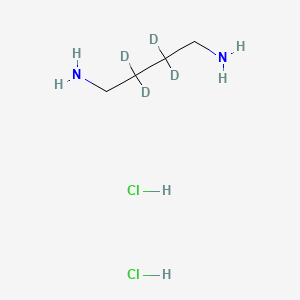
4-Aminopirimidina-2-carboxilato de metilo
Descripción general
Descripción
Methyl 4-aminopyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-aminopyrimidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-aminopyrimidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividades antitripanosomales y antipalúdicas
Los derivados del 4-aminopirimidina-2-carboxilato de metilo se han estudiado por su potencial para tratar enfermedades tropicales como la enfermedad del sueño y la malaria. Estos compuestos han mostrado prometedoras actividades antitripanosomales y antipalúdicas, que son cruciales en la lucha contra estas enfermedades que afectan a millones de personas en todo el mundo .
Aplicaciones farmacológicas
El andamiaje de pirimidina del this compound es un bloque de construcción clave en una amplia gama de aplicaciones farmacológicas. Se ha encontrado que es una unidad central en medicamentos aprobados por la FDA con diversas actividades biológicas, incluyendo propiedades antimicrobianas, antifúngicas, antiparasitarias y antitumorales .
Ciencia de los materiales
En la ciencia de los materiales, este compuesto se ha explorado por su posible uso en materiales fotoluminiscentes. Estos materiales podrían ofrecer una alternativa de menor costo a las opciones actuales y mejorar la eficiencia de la conversión de fotones en células solares .
Ciencia ambiental
Si bien no se encontraron aplicaciones ambientales específicas del this compound, el papel de sus derivados en el desarrollo de agentes antitripanosomales y antipalúdicos puede contribuir indirectamente a la salud ambiental al abordar enfermedades que impactan tanto a las poblaciones humanas como a la vida silvestre .
Bioquímica
En bioquímica, el this compound se utiliza en la síntesis de varios compuestos. Sirve como precursor en la creación de moléculas para simulaciones y visualizaciones bioquímicas, que son esenciales para comprender procesos biológicos complejos .
Farmacología
Este compuesto es integral en la síntesis de diversas moléculas farmacológicamente activas. Está involucrado en la creación de nuevos medicamentos con propiedades farmacológicas mejoradas y propiedades ADME-Tox, que son fundamentales para desarrollar medicamentos más seguros y efectivos .
Mecanismo De Acción
Target of Action
Methyl 4-aminopyrimidine-2-carboxylate is a pyrimidine derivative. Pyrimidines are known to have a broad range of biological activities and are critical components of many pharmaceuticals . .
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of effects . The specific interactions of Methyl 4-aminopyrimidine-2-carboxylate with its targets would need further investigation.
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biological processes, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications
Pharmacokinetics
Some pyrimidine derivatives are predicted to have acceptable pharmacokinetic/drug-like properties .
Result of Action
Pyrimidine derivatives are known to have a broad range of biological activities, suggesting that methyl 4-aminopyrimidine-2-carboxylate could have multiple effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that pyrimidine derivatives can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
methyl 4-aminopyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)5-8-3-2-4(7)9-5/h2-3H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQRUDYLXHRTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516749 | |
| Record name | Methyl 4-aminopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71470-40-1 | |
| Record name | Methyl 4-aminopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1600951.png)












